N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide
Overview
Description
“N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide” is also known as N-Octanoyl-L-threo-sphingosine . It is a product in the category of Ceramides . The molecular formula is C26H51NO3 and the molecular weight is 425.69 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: O=C(NC(CO)C(O)C=CCCCCCCCCCCCCC)CCCCCCC . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 425.69 . More detailed physical and chemical properties might be available from the supplier or in specific databases.Scientific Research Applications
Synthesis and Enzyme Inhibition
The chemical compound N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide, while not directly mentioned, relates closely to the synthesis of cyclopropene analogues of ceramide, such as N-[(1R,2S)-2-hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl]octanamide (GT11). GT11 and its analogues have been synthesized and evaluated for their effects on dihydroceramide desaturase, an enzyme involved in sphingolipid metabolism. These compounds, particularly GT11, showed inhibitory effects on the enzyme, suggesting potential applications in studying sphingolipid metabolism and related diseases Triola, Fabriàs, Casas, & Llebaria, 2003.
Luminescent Properties and Application in White Light Emission
Benzothiazole derivatives, including N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) and related compounds, have been prepared and studied for their luminescent properties. These compounds exhibit varying emission regions, contributing to white light emission when doped into a polymer matrix. Such studies highlight the potential of structurally similar compounds for developing white-light-emitting devices Lu, Hu, Wang, Guo, & Yang, 2017.
Discovery in Marine Organisms
Compounds structurally similar to N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide have been isolated from marine sources, such as new ceramides from the marine sponge Ircinia fasciculata. These discoveries contribute to the understanding of marine natural products and their potential biological activities Zhang, Ma, Zhang, Su, Ye, Zhang, Yao, & Zeng, 2005.
Role in Flotation Separation Processes
Amide-hydroxamic acid surfactants, related to the structure of N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide, have been investigated for their selectivity in flotation processes, particularly for the separation of scheelite from calcite. This research contributes to the development of more efficient mineral processing techniques Lanqing, Zhao, Zhong, Wang, & Liu, 2016.
Safety And Hazards
Future Directions
Ceramides like “N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide” have been studied for their roles in various biological processes. They show promise in the context of oncology and immunology, providing novel therapeutic avenues for malignancies and inflammatory disorders . Further investigation and exploration in this field are warranted.
properties
IUPAC Name |
N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]octanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h19,21,24-25,28-29H,3-18,20,22-23H2,1-2H3,(H,27,30)/b21-19+/t24-,25-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDLCSPGWPLYEQ-XRABSZPPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)NC(=O)CCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H51NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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